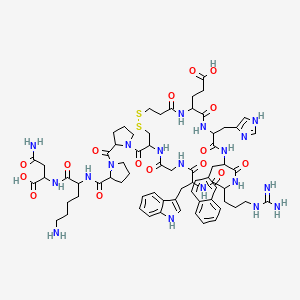

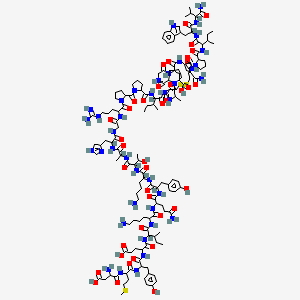

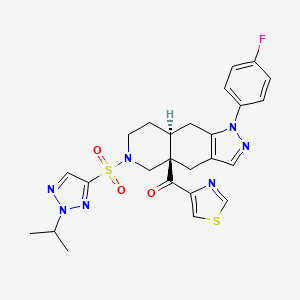

![molecular formula C28H29N3O6 B10752589 2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide](/img/structure/B10752589.png)

2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

STA-9584の合成は、活性代謝産物である2-メトキシ-5-(5-(3,4,5-トリメトキシフェニル)イソキサゾール-4-イル)アニリン(STA-9122)の調製から始まる複数のステップを含みます。合成経路には、イソキサゾール環の形成と、それに続くアニリン誘導体とのカップリングが含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高い収率と純度が確保されます .

STA-9584の工業生産方法は、化合物の品質と一貫性を維持しながら、ラボでの合成をスケールアップするように設計されています。 これには、規制基準を満たすために、反応条件、精製プロセス、および品質管理措置を最適化することが含まれます .

化学反応の分析

STA-9584は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の官能基を改変し、生物学的活性を変化させる可能性があります。

還元: 還元反応は、化合物の構造を改変するために使用でき、生物学的標的との相互作用に影響を与えます。

置換: 置換反応は、分子に異なる官能基を導入することができ、治療特性を強化する可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒があり、置換反応を促進します。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究における用途

STA-9584は、特に以下のような分野で、いくつかの科学研究における用途があります。

化学: 血管破壊剤とその合成を研究するためのモデル化合物として役立ちます。

生物学: 研究者は、STA-9584を使用して、腫瘍血管破壊のメカニズムとその腫瘍増殖への影響を調べます。

医学: STA-9584は、腫瘍血管を特異的に標的にできることから、がん治療のための潜在的な治療薬として研究されています。

科学的研究の応用

STA-9584 has several scientific research applications, particularly in the fields of:

Chemistry: It serves as a model compound for studying vascular disrupting agents and their synthesis.

Biology: Researchers use STA-9584 to investigate the mechanisms of tumor vascular disruption and its effects on tumor growth.

Medicine: STA-9584 is being explored as a potential therapeutic agent for cancer treatment due to its ability to selectively target tumor vasculature.

Industry: The compound’s unique properties make it valuable for developing new cancer therapies and improving existing treatment protocols

作用機序

STA-9584は、微小管の形成に不可欠なタンパク質であるチューブリンに結合することにより、その効果を発揮します。この結合は、内皮細胞内の微小管ネットワークを破壊し、腫瘍血管の崩壊につながります。その結果、腫瘍内の低酸素状態と壊死が腫瘍の増殖を阻害し、細胞死を促進します。 腫瘍の中心部と周辺部の両方を標的にできるというこの化合物の能力は、他の血管破壊剤とは異なります .

類似化合物の比較

STA-9584は、コンブレタスタチンA-4リン酸(CA4P)などの他の血管破壊剤と比較されます。両方の化合物が腫瘍血管を標的にしますが、STA-9584は、前臨床モデルで優れた効力とより優れた治療指数を示しています。 CA4Pと比較して、中心部の壊死面積の増加、微小血管の減少、腫瘍細胞のアポトーシスの増加が大きく見られます .

類似の化合物には、以下が含まれます。

コンブレタスタチンA-4リン酸(CA4P): 作用機序が異なる別の血管破壊剤。

Oxi4503: コンブレタスタチン誘導体で、血管破壊特性が向上しています。

ZD6126: 腫瘍血管を破壊するチューブリン結合剤

類似化合物との比較

STA-9584 is compared with other vascular disrupting agents such as combretastatin A-4 phosphate (CA4P). While both compounds target tumor vasculature, STA-9584 has shown superior potency and a better therapeutic index in preclinical models. It induces a greater increase in central necrotic area, a more significant decrease in microvasculature, and a higher rate of tumor cell apoptosis compared to CA4P .

Similar compounds include:

Combretastatin A-4 phosphate (CA4P): Another vascular disrupting agent with a different mechanism of action.

Oxi4503: A derivative of combretastatin with enhanced vascular disrupting properties.

ZD6126: A tubulin-binding agent that disrupts tumor vasculature

特性

分子式 |

C28H29N3O6 |

|---|---|

分子量 |

503.5 g/mol |

IUPAC名 |

2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide |

InChI |

InChI=1S/C28H29N3O6/c1-33-23-11-10-18(13-22(23)31-28(32)21(29)12-17-8-6-5-7-9-17)20-16-30-37-26(20)19-14-24(34-2)27(36-4)25(15-19)35-3/h5-11,13-16,21H,12,29H2,1-4H3,(H,31,32) |

InChIキー |

LHNWLQKEKCACGW-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C(CC4=CC=CC=C4)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

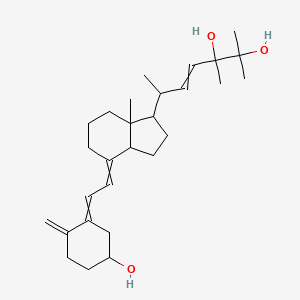

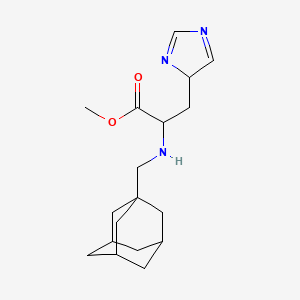

![7-[(1R,4S)-6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752510.png)

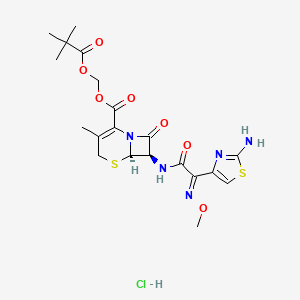

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)

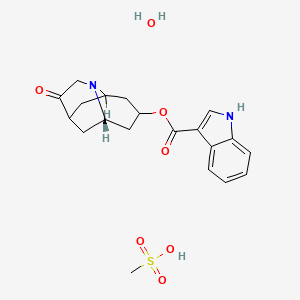

![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)

![[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)